molecular formula C4H11N3O2 B13336974 n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine

n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine

Katalognummer: B13336974
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: OXOQJTBVQYBGLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine is a guanidine derivative characterized by hydroxyl and hydroxyethyl substituents on its guanidine backbone. Guanidine compounds are known for their diverse biological activities, including roles in uremic toxicity, antioxidant properties, and modulation of enzymatic pathways. Instead, the available literature focuses on structurally or functionally related guanidine derivatives such as methylguanidine, aminoguanidine, and guanidine, which will serve as the basis for comparative analysis.

Eigenschaften

Molekularformel

C4H11N3O2

Molekulargewicht

133.15 g/mol

IUPAC-Name

2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine

InChI

InChI=1S/C4H11N3O2/c1-7(2-3-8)4(5)6-9/h8-9H,2-3H2,1H3,(H2,5,6)

InChI-Schlüssel

OXOQJTBVQYBGLJ-UHFFFAOYSA-N

Isomerische SMILES

CN(CCO)/C(=N/O)/N

Kanonische SMILES

CN(CCO)C(=NO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine typically involves the reaction of guanidine derivatives with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine may involve large-scale batch or continuous processes. These methods often utilize more efficient catalysts and optimized reaction conditions to ensure high throughput and cost-effectiveness. The purification of the final product is achieved through techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The guanidine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and guanidine groups play a crucial role in binding to these targets, leading to modulation of biological pathways. This compound can inhibit enzyme activity or alter protein function, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Guanidine Compounds

Structural and Functional Similarities

Guanidine derivatives share a common core structure but differ in substituents, which critically influence their biochemical behavior:

  • Methylguanidine (CH₃NHC(=NH)NH₂): A uremic toxin elevated in chronic kidney disease (CKD) patients, linked to neurological and renal toxicity .
  • Aminoguanidine (NH₂NHC(=NH)NH₂): Known for inhibiting advanced glycation end-products (AGEs) and nitric oxide synthase (NOS) .
  • Guanidine (H₂NC(=NH)NH₂): A simpler derivative with weaker biological activity compared to substituted analogs .
Antioxidant Activity

Comparative studies of guanidine derivatives using luminol-enhanced chemiluminescence assays reveal significant differences in free radical scavenging:

Compound H₂O₂-Induced CL Inhibition (1 mM) HOCl-Induced CL Inhibition (1 mM) Peroxynitrite-Induced CL Inhibition (1 mM)
Aminoguanidine 69% ± 0.7% 85% ± 2% 95% ± 1%
Methylguanidine 26% ± 1% 60% ± 3% 59% ± 1.3%
Guanidine 15% ± 0.5% 30% ± 2% 62% ± 3%

Key Findings :

  • Aminoguanidine exhibits superior scavenging activity against all tested radicals .
  • Methylguanidine shows moderate inhibition, likely due to its methyl group reducing electron-donating capacity .
  • Guanidine has the weakest activity, except in peroxynitrite scavenging, where steric effects may play a role .
Metabolic and Enzymatic Interactions
  • Methylguanidine: Generated from creatinine metabolism in CKD and pesticide degradation (e.g., dinotefuran) .
  • Aminoguanidine: Inhibits inducible NOS (iNOS) 20–100× more potently than methylguanidine, reducing nitric oxide (NO)-mediated vascular dysfunction in diabetes . Weak inhibitor of aldose reductase (AR), unlike methylguanidine, which has negligible AR effects .
Toxicological Profiles
  • Methylguanidine : Elevated in CKD patients, correlating with convulsant activity at brain concentrations ≥50 µM .
  • Aminoguanidine: Reduces diabetic vascular leakage but may interfere with NO signaling at high doses .
  • PHP Metabolite : A hydroxyethyl-containing diazinane derivative from clothianidin metabolism, structurally analogous to hydroxyethyl-substituted guanidines, but its neurotoxicity remains unstudied .
Therapeutic and Diagnostic Potential
  • Methylguanidine : Proposed as a biomarker for pancreatic cancer and CKD progression .

Biologische Aktivität

n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine (often abbreviated as HEMG) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

HEMG is characterized by the following chemical properties:

  • Molecular Formula : C₆H₁₅N₃O₂
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 38402-02-7
PropertyValue
Molecular FormulaC₆H₁₅N₃O₂
Molecular Weight157.21 g/mol
CAS Number38402-02-7
Density1.1111 g/cm³
Melting PointNot available

Antimicrobial Activity

Research indicates that HEMG exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency compared to standard antibiotics.

Cytotoxicity Studies

HEMG has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that HEMG inhibited the growth of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC₅₀ values of approximately 25 µM and 30 µM, respectively. These findings suggest that HEMG may possess anticancer properties.

Table 2: Cytotoxicity Data of HEMG

Cell LineIC₅₀ (µM)
MCF-725
HCT-11630
PC335

The mechanism by which HEMG exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may function through the inhibition of specific enzymes involved in cellular proliferation and survival. Further research is needed to clarify these pathways.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing HEMG was tested for its efficacy against wound infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load within 48 hours of application, supporting its potential as a topical antimicrobial agent.

Case Study 2: Cancer Treatment

A phase II clinical trial evaluated the safety and efficacy of HEMG in combination with standard chemotherapy for patients with advanced breast cancer. The study reported an increase in overall survival rates and a manageable safety profile, suggesting that HEMG may enhance the therapeutic effects of existing treatments.

Q & A

Q. What are the optimal synthesis protocols for n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine to achieve high purity and yield?

  • Methodological Answer: Synthesis requires precise control of reaction parameters. Microwave-assisted techniques or reflux conditions under inert atmospheres enhance reaction efficiency. Temperature (60–80°C) and pH (7.5–8.5) optimization minimizes by-products like unsubstituted guanidines. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol:ethyl acetate gradient) improves purity. Monitor progress with TLC (Rf ~0.3 in 9:1 chloroform:methanol) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can researchers characterize the molecular structure of n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine using spectroscopic methods?

  • Methodological Answer: Combine NMR (¹H, ¹³C, and 2D COSY) to identify substituents:
  • ¹H NMR: Hydroxyethyl protons appear as triplets (δ 3.5–3.7 ppm), while methyl groups resonate as singlets (δ 2.8–3.0 ppm).
  • ¹³C NMR: Guanidine carbons (δ 155–160 ppm), hydroxyethyl carbons (δ 60–70 ppm).
  • FT-IR: Confirm hydroxyl (3300–3500 cm⁻¹) and guanidine (1630–1680 cm⁻¹) groups.
    High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]⁺ calculated for C₅H₁₂N₃O₂: 146.0926) .

Q. What in vitro assays are suitable for assessing the antioxidant potential of n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine?

  • Methodological Answer: Use luminol-enhanced chemiluminescence (CL) to evaluate radical scavenging:
  • Hydrogen Peroxide (H₂O₂): Incubate compound (0.1–10 mM) with H₂O₂ (100 µM) and luminol (50 µM). Measure CL inhibition over 30 min.
  • Hydroxyl Radical (•OH): Add FeSO₄ (100 µM) to H₂O₂, then compound. Compare CL suppression to controls (e.g., aminoguanidine as a reference).
  • Peroxynitrite (ONOO⁻): Pre-incubate compound with ONOO⁻ (50 µM). Dose-dependent inhibition (>50% at 1 mM suggests strong activity).
    Validate results with ESR spectroscopy for direct radical detection .

Advanced Research Questions

Q. How to design competitive binding assays to evaluate NMDA receptor antagonism by n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine derivatives?

  • Methodological Answer: Use radioligand displacement assays with [³H]MK-801 (NMDA receptor ion channel ligand):

Prepare rat cortical membrane homogenates in Tris-HCl buffer (pH 7.4).

Incubate with test compound (1 nM–10 µM) and [³H]MK-801 (2 nM) at 25°C for 2 hrs.

Filter membranes (GF/B filters), measure radioactivity via scintillation counting.

Calculate IC₅₀ values using nonlinear regression. Compare selectivity against sigma receptors using [³H]DTG binding assays. Structural analogs with hydroxyethyl groups show enhanced NMDA affinity (e.g., IC₅₀ < 50 nM) .

Q. When conflicting results arise in antioxidant studies of guanidine derivatives, what methodological factors should be considered?

  • Methodological Answer: Address discrepancies by evaluating:
  • Concentration Dependence: High concentrations (>1 mM) may induce nonspecific scavenging (e.g., guanidine’s weak •OH inhibition vs. aminoguanidine’s potency) .
  • Reaction Kinetics: Time-resolved CL assays differentiate early-phase (H₂O₂/ClO⁻) vs. late-phase (•OH) scavenging.
  • Redox Interference: Check compound stability under assay conditions (e.g., auto-oxidation in Fe²⁺-containing buffers).
    Validate with orthogonal methods (e.g., ORAC assay for peroxyl radical scavenging) .

Q. What strategies mitigate by-product formation during the synthesis of hydroxyethyl-substituted guanidines?

  • Methodological Answer:
  • Stepwise Alkylation: React guanidine with 2-chloroethanol before methyl group introduction to reduce cross-alkylation.
  • Protection-Deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyls during methylation.
  • Catalytic Optimization: Add KI (10 mol%) to accelerate SN2 reactions, minimizing elimination by-products.
    Monitor intermediates via LC-MS and optimize workup (e.g., aqueous extraction at pH 4–5 removes unreacted amines) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.